2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide, also referred to as CB7993113, is a synthetic compound notable for its potential applications in cancer research. This compound is classified as an aryl hydrocarbon receptor antagonist and has shown promise in inhibiting the proliferation of certain cancer cell lines, particularly in triple-negative breast cancer and estrogen receptor-positive breast cancer. The compound's structure features a coumarin core, which is known for its diverse biological activities.
The compound was synthesized by Dr. M. Pollastri at Northeastern University and has been investigated for its biological effects, particularly its role in modulating the aryl hydrocarbon receptor signaling pathway. It falls under the category of coumarin derivatives, which are recognized for their pharmacological properties, including anticancer and antimicrobial activities .
The synthesis of 2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide involves several steps:
The yield of the synthesized compound was reported at approximately 83%, indicating an efficient synthesis process. Characterization of the compound was performed using Nuclear Magnetic Resonance spectroscopy, confirming the structure and purity of the final product .
The molecular structure of 2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide can be described as follows:
The compound's chemical formula is , with a molecular weight of approximately 348.16 g/mol. The structural formula can be represented as follows:
The primary chemical reactions involving 2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide include:
In vitro studies demonstrated that treatment with this compound resulted in decreased levels of cyclin-dependent kinases, which are crucial for cell cycle progression, thus contributing to its anticancer effects .
The mechanism of action of 2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide involves:
Research indicates that this compound significantly reduces cell viability in various cancer cell lines while promoting apoptosis through increased expression of pro-apoptotic factors like caspases .
The physical properties of 2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide include:
Chemical properties include:
Spectroscopic methods such as Nuclear Magnetic Resonance and High Resolution Mass Spectrometry have been utilized for detailed characterization, confirming both purity and structural integrity .
The primary applications of 2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide are:
Introduction to the Compound2-((2-(5-Bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide (CB7993113; CAS 819827-50-4) is a synthetic small molecule with the molecular formula C₁₅H₁₀BrNO₅ and a molecular weight of 364.15 g/mol. It features a coumarin core substituted at the 3-position with an acetamide group and a 5-bromofuran moiety, contributing to its unique physicochemical and biological properties [1] [6] [7]. The compound was first identified through ligand shape-based virtual screening of over 1 million compounds, targeting the aryl hydrocarbon receptor (AhR) ligand-binding domain [2] [3].
Property | Value |
---|---|
IUPAC Name | 2-[2-(5-bromofuran-2-yl)-4-oxochromen-3-yl]oxyacetamide |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(O3)Br)OCC(=O)N |
InChI Key | KGIGMCONNWRUGX-UHFFFAOYSA-N |
Solubility (DMSO) | >10 mM |
Purity (HPLC/1H NMR) | >98% |
CB7993113 binds the AhR PAS-B domain with high specificity, acting as a competitive antagonist. The compound's affinity is governed by:
Compound Region | AhR Residue | Interaction Type | Binding Energy (ΔG, kcal/mol) |
---|---|---|---|
Bromofuran | Ser365 | Halogen Bond | -2.8 |
Coumarin C4-carbonyl | Phe324 | π-π Stacking | -4.2 |
Acetamide carbonyl | Gln383 | Hydrogen Bond | -3.5 |
Coumarin ring | Leu327/Val381 | Van der Waals | -1.7 (cumulative) |
CB7993113 blocks both nuclear translocation and DNA binding of AhR:
Cell Line | Agonist Challenge | CB7993113 Concentration | CYP1A1 mRNA Reduction | Reference |
---|---|---|---|---|
HepG2 | 10 nM TCDD | 10 μM | 90% | [3] |
MCF-7 | 1 μM β-naphthoflavone | 5 μM | 75% | [2] |
MDA-MB-231 | 5 μM DMBA | 1 μM | 85% | [4] |
CB7993113 exhibits pathway-selective modulation:
AhR Signaling Pathway | Key Effectors | Effect of CB7993113 | Biological Outcome |
---|---|---|---|
Canonical (XRE-dependent) | CYP1A1, CYP1B1, AhRR | Strong inhibition (IC₅₀ 330 nM) | Suppressed cancer cell invasion |
Non-canonical (c-Src) | c-Src, FAK, MMP9 | No significant effect | Unaltered basal cell motility |
Non-canonical (NF-κB) | p65 phosphorylation | No inhibition | Maintained inflammatory signaling |
Chemical Synthesis and CharacterizationCB7993113 is synthesized via a two-step process:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7